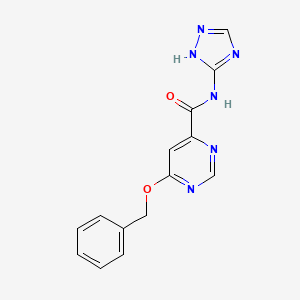

6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O2/c21-13(19-14-17-9-18-20-14)11-6-12(16-8-15-11)22-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H2,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBSPXIWRMDRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHNO

- Molecular Weight : 256.28 g/mol

Its structure features a pyrimidine ring substituted with a benzyloxy group and a triazole moiety, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown promising results against various bacterial strains. A study reported that certain triazole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC values for related compounds were reported to be comparable to well-known anti-inflammatory drugs like celecoxib .

Anticonvulsant Activity

In pharmacological evaluations, related triazole compounds have exhibited anticonvulsant effects in animal models of epilepsy. For example, specific derivatives showed significant activity in pentylenetetrazole (PTZ)-induced seizures with effective doses (ED) indicating lower neurotoxicity compared to traditional anticonvulsants .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound's ability to inhibit COX enzymes suggests a mechanism involving the blockade of arachidonic acid metabolism, leading to reduced prostaglandin synthesis.

- GABA Receptor Modulation : Some derivatives have been shown to act as positive modulators of GABA receptors, enhancing inhibitory neurotransmission and contributing to their anticonvulsant effects .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives

Pyrimidine-based compounds are widely studied due to their biological relevance (e.g., as kinase inhibitors or antiviral agents). For example:

- Pyrimidinones (e.g., compounds 4i and 4j from ): These derivatives incorporate coumarin and tetrazole groups, enhancing π-π stacking and metal-binding properties. Unlike the target compound, which lacks sulfur or fused aromatic systems, pyrimidinones with thioxo groups (e.g., 4j) exhibit distinct electronic profiles and solubility .

- Substituted Pyrimidines : Benzyloxy groups (as in the target compound) are less common than methoxy or halogen substituents in . The benzyloxy group may confer higher metabolic stability but reduced aqueous solubility compared to smaller substituents.

Triazole-Containing Analogues

The 1,2,4-triazole moiety is critical for hydrogen bonding. Compounds in , such as pyrazole-carboximidamides (e.g., 1–11 ), share carboximidamide functionalities but differ in core heterocycles (pyrazole vs. pyrimidine). Pyrimidine-triazole hybrids like the target compound may exhibit broader target selectivity due to the larger aromatic surface area .

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Key Substituents | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrimidine | 6-Benzyloxy, 4-Triazolyl-carboxamide | Kinase inhibition, Antifungal |

| Pyrimidinone Derivatives (e.g., 4i ) | Pyrimidinone | Coumarin, Tetrazole | Fluorescent probes, Metal binding |

| Pyrazole-Carboximidamides (e.g., 1 ) | Pyrazole | Aryl, Carboximidamide | Antimicrobial, Anti-inflammatory |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-(benzyloxy)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, and what key intermediates should be prioritized?

- Methodology : Acylation of pyrimidine precursors (e.g., 6-chloropyrimidin-4-yl derivatives) with benzyloxy-containing reagents, followed by amination with 1H-1,2,4-triazol-5-amine, is a viable route. Key intermediates include halogenated pyrimidines and protected triazole derivatives. For benzyloxy group introduction, O-benzyl hydroxylamine hydrochloride is a critical precursor .

- Optimization : Monitor reaction progress via TLC or LC-MS to ensure complete substitution of halogens (e.g., Cl) and minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- NMR : The benzyloxy group’s aromatic protons (δ 7.2–7.4 ppm, multiplet) and the triazole NH proton (δ ~12–13 ppm, broad singlet) are key identifiers. Pyrimidine protons appear as distinct downfield signals (δ 8.5–9.0 ppm) .

- HRMS : Use high-resolution mass spectrometry to confirm the molecular ion ([M+H]⁺) and isotopic pattern, ensuring alignment with the exact mass (e.g., calculated via ’s methodologies) .

Q. How can X-ray crystallography using SHELX programs validate the molecular structure and regioselectivity?

- Procedure : Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water). Use SHELXL for refinement, focusing on resolving ambiguities in heterocyclic bond lengths and angles. The benzyloxy group’s orientation and triazole-pyrimidine dihedral angles are critical for confirming regioselectivity .

Advanced Research Questions

Q. How to resolve discrepancies in biological activity data across enzymatic vs. cell-based assays?

- Approach : Perform dose-response curves in both systems and compare IC₅₀ values. If contradictions arise, assess membrane permeability (e.g., via PAMPA assays) or metabolic stability (e.g., liver microsome studies). Pharmacological screens in highlight the need for orthogonal assay validation to distinguish target-specific effects from off-target interactions .

Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?

- Case Study : For the benzyloxy moiety, use anhydrous conditions and inert atmospheres to prevent hydrolysis. emphasizes scaling reactions cautiously (e.g., 125 mmol batches) and using purified reagents to avoid side reactions. Post-reaction quenching with ice-water improves isolation of intermediates .

Q. How to interpret conflicting crystallographic and solution-state NMR data in flexible regions of the molecule?

- Analysis Framework : Crystallography (via SHELX) may capture a single conformation, while NMR reflects dynamic equilibria. Perform variable-temperature NMR to assess flexibility in the benzyloxy or triazole groups. Molecular dynamics simulations can bridge these datasets by modeling conformational ensembles .

Q. What computational methods predict target binding modes and structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.